(S)-2-(3-((2-(2-Hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-((2-(2-Hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(3-((2-(2-Hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, also known as MTV-III or Ureidovaline, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H25N3O4S |
Molecular Weight | 343.44 g/mol |
CAS Number | 2519851-81-9 |
Structure | Chemical Structure |
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. Its thiazole moiety is believed to play a crucial role in this activity by interfering with microbial cell wall synthesis.
- Antiviral Effects : Preliminary research suggests potential antiviral effects against HIV and other viruses. The compound's ability to inhibit protease enzymes essential for viral replication has been highlighted in several studies, indicating its potential as an antiviral agent.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, particularly through the inhibition of NF-kB signaling. This could have implications for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Animal Models : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, demonstrating its potential therapeutic effects in conditions like rheumatoid arthritis .
- Clinical Trials : Although still in early phases, ongoing clinical trials are investigating the efficacy of this compound in combination therapies for HIV treatment, with preliminary results indicating improved patient outcomes .
Pharmacokinetics
Research into the pharmacokinetics of this compound has shown:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine, with a half-life of approximately 6 hours.
特性
分子式 |
C14H23N3O4S |
---|---|
分子量 |
329.42 g/mol |
IUPAC名 |
(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H23N3O4S/c1-8(2)10(11(18)19)16-13(20)17(5)6-9-7-22-12(15-9)14(3,4)21/h7-8,10,21H,6H2,1-5H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
InChIキー |
NZHBDVDFIJVUMR-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N(C)CC1=CSC(=N1)C(C)(C)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)N(C)CC1=CSC(=N1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。